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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B080311

Introduction

3-Bromocinnamic acid is a halogenated derivative of cinnamic acid, a naturally occurring
aromatic organic compound. It serves as a key intermediate in the synthesis of various
pharmaceuticals and fine chemicals. A thorough understanding of its chemical structure and
purity is paramount for its application in research and drug development. This technical guide
provides an in-depth overview of the spectroscopic data of 3-bromocinnamic acid, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Detailed experimental protocols for acquiring this data are also presented to aid researchers in
their analytical endeavors.

Chemical Structure and Properties
» IUPAC Name: (2E)-3-(3-bromophenyl)prop-2-enoic acid

Synonyms:m-Bromocinnamic acid, trans-3-Bromocinnamic acid

CAS Number: 32862-97-8

Molecular Formula: CoH7BroO:z

Molecular Weight: 227.06 g/mol

Spectroscopic Data
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The following sections present the key spectroscopic data for 3-bromocinnamic acid,

summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

IH NMR (Proton NMR) Data

Solvent: DMSO-ds

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

12.6 (broad s) singlet - 1H -COOH
7.95 singlet - 1H Ar-H
7.75 doublet 8.0 1H Ar-H
7.65 doublet 16.0 1H =CH-
7.45 triplet 8.0 1H Ar-H
6.70 doublet 16.0 1H =CH-

13C NMR (Carbon NMR) Data[1]

Solvent: DMSO-ds[1]
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Chemical Shift (8) ppm Assighment
167.5 C=0

142.5 Ar-C

136.8 Ar-C

133.5 Ar-CH

131.2 Ar-CH

129.8 Ar-CH

128.5 Ar-CH

122.3 Ar-C-Br

121.0 =CH-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 3-bromocinnamic acid is consistent with its structure as a carboxylic acid with aromatic and
alkene functionalities.

Wavenumber (cm~?) Intensity Assignment
3100-2500 Broad O-H stretch (carboxylic acid)
C=0 stretch (conjugated
1685 Strong ] )
carboxylic acid)
1625 Medium C=C stretch (alkene)
1590, 1560, 1470 Medium-Weak C=C stretch (aromatic ring)
980 Strong =C-H bend (trans alkene)
C-H bend (meta-substituted
780, 680 Strong ]
aromatic)
550 Medium C-Br stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition. The
data presented here corresponds to electron ionization (EI) mass spectrometry.[2]

mlz Relative Intensity (%) Assignment

[M+2]* (presence of 81Br

228 ~98 ]

isotope)

M]* (presence of 7°Br
226 100 [ "

isotope), Molecular lon
182 ~50 [M-COOH]*
180 ~50 [M-COOH]* (with 7°Br)
102 ~60 [CsHe]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-bromocinnamic
acid.

NMR Spectroscopy

e Sample Preparation:

o

Weigh approximately 10-20 mg of 3-bromocinnamic acid for *H NMR and 50-100 mg for
13C NMR.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Transfer the solution to a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if
necessary.

e |nstrument Parameters:
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o Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

o 'HNMR:

Pulse sequence: Standard single pulse.

Number of scans: 16-32.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 14 ppm.

o 13C NMR:

Pulse sequence: Proton-decoupled single pulse.

Number of scans: 1024 or more, depending on concentration.

Relaxation delay: 2-5 seconds.

Spectral width: 0 to 200 ppm.

o Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).
o Phase correct the spectrum.

o Calibrate the chemical shifts using the residual solvent peak of DMSO-ds (6 = 2.50 ppm
for 1H and & = 39.52 ppm for 13C).

o Integrate the peaks in the tH NMR spectrum.

o Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign
the signals to the respective nuclei.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):
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o Grind a small amount (1-2 mg) of 3-bromocinnamic acid with approximately 100-200 mg
of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Place a portion of the mixture into a pellet-forming die.

o Press the die under high pressure (several tons) using a hydraulic press to form a thin,
transparent or translucent pellet.

e |nstrument Parameters:

[¢]

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

(¢]

[¢]

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

o Data Acquisition and Processing:

[e]

Acquire a background spectrum of the empty sample compartment.

o

Place the KBr pellet in the sample holder and acquire the sample spectrum.

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

[¢]

Identify and label the significant absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (Electron lonization)

e Sample Introduction:
o For a volatile solid like 3-bromocinnamic acid, a direct insertion probe can be used.

o Place a small amount of the sample in a capillary tube and insert it into the probe.
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o The probe is then inserted into the ion source of the mass spectrometer, where the sample
is heated to induce vaporization.

e Instrument Parameters:
o lonization Method: Electron lonization (El).
o Electron Energy: 70 eV.
o Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Mass Range: m/z 50-300.
o Data Analysis:

o ldentify the molecular ion peak ([M]*) and the peak corresponding to the bromine isotope
(IM+2]*). The characteristic isotopic pattern of bromine (*°Br:®1Br = 1:1) is a key diagnostic

feature.
o Analyze the fragmentation pattern to identify characteristic fragment ions.
o Correlate the observed fragments with the structure of 3-bromocinnamic acid.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of an organic compound like 3-bromocinnamic acid.
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Sample Preparation
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Caption: Workflow for Spectroscopic Analysis of 3-Bromocinnamic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromocinnamic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080311#spectroscopic-data-of-3-bromocinnamic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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